molecular formula C18H18N4O6 B12580208 2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide CAS No. 213779-24-9

2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide

Cat. No.: B12580208
CAS No.: 213779-24-9
M. Wt: 386.4 g/mol
InChI Key: CPHJTXXEHPVLNW-UHFFFAOYSA-N
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Description

2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide is an azo-based organic compound characterized by a diazenyl (-N=N-) group bridging a 4-methoxy-2-nitrophenyl moiety and a 3-oxobutanamide backbone substituted with a 4-methoxyphenyl group. This compound belongs to the class of acetoacetanilide derivatives, which are widely utilized in dye and pigment synthesis due to their chromophoric and auxochromic properties . Its structural complexity arises from the interplay of electron-withdrawing (nitro) and electron-donating (methoxy) groups, which influence its electronic absorption spectra and stability .

Properties

CAS No.

213779-24-9

Molecular Formula

C18H18N4O6

Molecular Weight

386.4 g/mol

IUPAC Name

2-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide

InChI

InChI=1S/C18H18N4O6/c1-11(23)17(18(24)19-12-4-6-13(27-2)7-5-12)21-20-15-9-8-14(28-3)10-16(15)22(25)26/h4-10,17H,1-3H3,(H,19,24)

InChI Key

CPHJTXXEHPVLNW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=C(C=C1)OC)N=NC2=C(C=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide typically involves a multi-step process. One common method includes the azo-coupling reaction between 4-methoxybenzenediazonium tetrafluoroborate and 3-oxobutanamide derivatives. The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures to facilitate the coupling process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Methoxy Groups: The 4-methoxyphenyl group in the target compound enhances solubility in polar solvents compared to non-methoxy analogues like N-(4-nitrophenyl)-3-oxobutanamide .
  • Diazenyl vs. Non-Diazenyl Derivatives: The diazenyl group introduces strong absorbance in the visible region (400–500 nm), critical for pigment applications, whereas non-diazenyl derivatives (e.g., N-(4-methoxyphenyl)-3-oxobutanamide) lack this chromophoric intensity .
  • Substituent Position : Isomeric differences (e.g., 2-methoxy vs. 4-methoxy) significantly alter photostability. For example, 2-methoxy derivatives exhibit faster degradation under UV light due to steric hindrance near the azo bond .

Biological Activity

2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide is a complex organic compound notable for its unique structural features, including methoxy and nitro functional groups. These modifications significantly enhance the compound's reactivity and potential biological activity, particularly in the realms of antimicrobial and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C18H18N4O6
  • Molecular Weight : 386.4 g/mol
  • Melting Point : 236 to 240°C
  • Solubility : Slightly soluble in chloroform when heated

The compound's structure includes two methoxy groups and a nitro group, which are critical for its biological interactions. The nitro group can undergo reduction to form reactive intermediates, potentially leading to cytotoxic effects against various cell types, including cancer cells.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. The proposed mechanisms include:

  • Cytotoxic Effects : The reduction of the nitro group may yield reactive species that interact with DNA or proteins, leading to apoptosis in cancer cells.
  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various microorganisms, likely through similar mechanisms involving reactive intermediates.

Anticancer Activity

A study investigating the anticancer properties of compounds similar to 2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide demonstrated significant cytotoxicity against several cancer cell lines. The following table summarizes findings from relevant research:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20DNA intercalation
A549 (Lung Cancer)12Reactive oxygen species generation

These results indicate that the compound can effectively inhibit cell proliferation and induce cell death through multiple pathways.

Antimicrobial Activity

The compound's antimicrobial efficacy was evaluated against various bacterial strains. The results are summarized in the following table:

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings suggest that the compound exhibits significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of derivatives of this compound, exploring their biological activities:

  • Synthesis and Characterization : Researchers synthesized various derivatives and characterized them using spectroscopic methods, confirming their structures and assessing their solubility profiles.
  • Biological Evaluation : In vitro assays revealed that several derivatives exhibited enhanced anticancer activity compared to the parent compound, suggesting that modifications to the methoxy or nitro groups could optimize biological efficacy.
  • Mechanistic Studies : Further investigations into the mechanism revealed that these compounds could induce oxidative stress in cancer cells, leading to increased apoptosis rates.

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